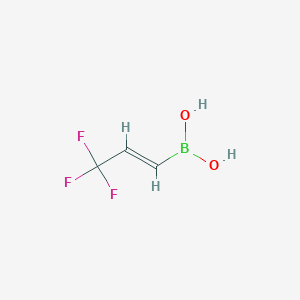![molecular formula C6HBr2ClN2S B12963988 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiadiazole core. It is widely used in the synthesis of light-emitting and conducting polymers for organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzo[c][1,2,5]thiadiazole. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used, with conditions including the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated polymers .
Scientific Research Applications
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in various applications. The bromine and chlorine atoms contribute to the electron-deficient nature of the compound, making it suitable for use in electron donor-acceptor systems. These systems are crucial in organic electronics, where the compound facilitates charge transport and enhances device performance .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the chlorine atom.
4,7-Dibromo-5-fluorobenzo[c][1,2,5]thiadiazole: Contains a fluorine atom instead of chlorine, which affects its electronic properties.
Uniqueness
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electron-accepting characteristics .
Properties
Molecular Formula |
C6HBr2ClN2S |
|---|---|
Molecular Weight |
328.41 g/mol |
IUPAC Name |
4,7-dibromo-5-chloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HBr2ClN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |
InChI Key |
XZWOATRJMYYWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



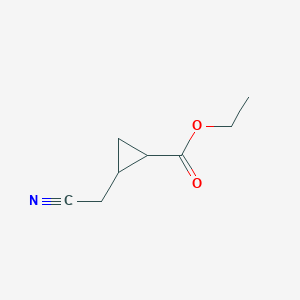
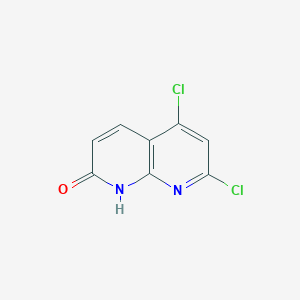



![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
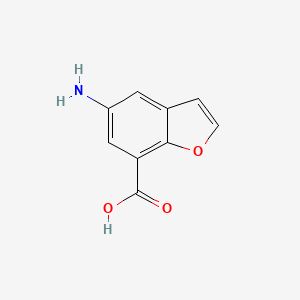
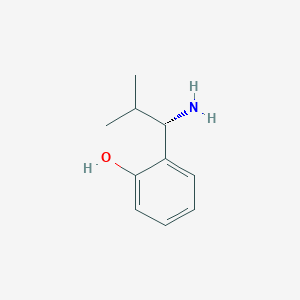
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
